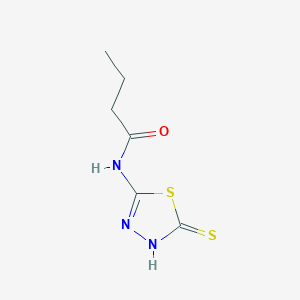

N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3OS2/c1-2-3-4(10)7-5-8-9-6(11)12-5/h2-3H2,1H3,(H,9,11)(H,7,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQBZNXDOIXRMFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NNC(=S)S1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401609 | |

| Record name | F0326-1001 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62314-84-5 | |

| Record name | F0326-1001 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide mechanism of action

An In-depth Technical Guide to the Mechanism of Action of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide and its Derivatives

Executive Summary

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. This guide delves into the probable mechanism of action of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide, a representative member of this versatile class of compounds. While direct research on this specific molecule is limited, this document synthesizes the wealth of available data on structurally related 2,5-disubstituted 1,3,4-thiadiazole derivatives to extrapolate and propose its likely biological functions. This guide will explore its potential as an anticancer, antimicrobial, and anticonvulsant agent, providing a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Prominence of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and one sulfur atom. This arrangement confers significant aromaticity and in vivo stability, making it a privileged scaffold in drug design.[1] Derivatives of 1,3,4-thiadiazole have demonstrated a remarkable array of pharmacological properties, including anticancer, antifungal, antiviral, antibacterial, anti-inflammatory, and antidepressant activities.[1][2] The versatility of this core structure allows for diverse substitutions at the 2 and 5 positions, leading to a wide range of biological targets and mechanisms of action.

Physicochemical Properties and Synthesis

N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide belongs to the family of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. The synthesis of such compounds typically begins with the cyclization of thiosemicarbazide with carbon disulfide in a basic medium to form the 2-amino-5-mercapto-1,3,4-thiadiazole core.[1][3] Subsequent acylation of the 2-amino group with butyryl chloride or a related activated butyric acid derivative would yield the target compound.

The presence of the mercapto (SH) group and the amide linkage are key determinants of the molecule's chemical reactivity and biological interactions. The thiol group can act as a nucleophile or a metal chelator, while the amide bond can participate in hydrogen bonding with biological macromolecules.

Proposed Mechanisms of Action

Based on the extensive research on analogous 1,3,4-thiadiazole derivatives, the mechanism of action of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide can be postulated to occur through several pathways.

Anticancer Activity

Derivatives of N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide have been synthesized and evaluated for their in-vitro cytotoxic activity against various cancer cell lines, including neuroblastoma (SKNMC), colon cancer (HT-29), and prostate cancer (PC3).[4][5] While none of the tested compounds surpassed the efficacy of the reference drug doxorubicin, they exhibited significant cytotoxic effects.

3.1.1. Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)

A primary and well-documented mechanism for the anticancer and antiviral activity of some 2-amino-1,3,4-thiadiazole derivatives is the inhibition of inosine 5'-phosphate (IMP) dehydrogenase.[6] This enzyme catalyzes a critical step in the de novo biosynthesis of guanine nucleotides. Inhibition of IMPDH leads to the depletion of the intracellular pool of these essential building blocks of DNA and RNA, thereby arresting cell proliferation.

It is proposed that N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide, or its intracellular metabolites, could act as a competitive or non-competitive inhibitor of IMPDH.[6]

Caption: Proposed inhibition of IMP Dehydrogenase.

3.1.2. Cytotoxicity Data

The following table summarizes the cytotoxic activity of related N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives against various cancer cell lines.[4]

| Compound | Substituent on Phenyl Ring | SKNMC IC50 (µM) | HT-29 IC50 (µM) | PC3 IC50 (µM) |

| 3b | meta-Fluoro | - | - | 12.6 ± 0.302 |

| 3d | ortho-Chloro | 4.5 ± 0.035 | - | - |

| 3h | meta-Methoxy | - | 3.1 ± 0.030 | - |

Antimicrobial Activity

The 1,3,4-thiadiazole nucleus is a common feature in many antimicrobial agents.[1][2] The mechanism of action is often attributed to the interference with essential cellular processes in bacteria and fungi. The presence of the mercapto group can facilitate the chelation of metal ions crucial for enzymatic activity in microorganisms. Furthermore, the overall lipophilicity of the molecule, influenced by the butyramide side chain, can enhance its ability to penetrate microbial cell membranes.

Experimental Protocol: Disk Diffusion Assay for Antimicrobial Screening

-

Preparation of Inoculum: A suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a sterile saline solution and adjusted to a turbidity equivalent to the 0.5 McFarland standard.

-

Inoculation of Agar Plates: Sterile Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar plates for fungi are uniformly swabbed with the prepared inoculum.

-

Application of Test Compound: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide dissolved in a suitable solvent (e.g., DMSO). The discs are then placed on the surface of the inoculated agar plates.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

-

Measurement of Inhibition Zone: The diameter of the zone of complete inhibition around each disc is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Caption: Disk Diffusion Assay Workflow.

Anticonvulsant Activity

Numerous 1,3,4-thiadiazole derivatives have been investigated for their anticonvulsant properties.[7] The proposed mechanisms often involve the modulation of neurotransmitter systems or ion channels in the central nervous system. Some derivatives may act by enhancing the action of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid) or by blocking excitatory glutamate receptors. The structural features of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide, particularly the amide group, may allow it to interact with specific receptors or enzymes involved in neuronal excitability.

Corrosion Inhibition

Beyond biological applications, 2-amino-5-mercapto-1,3,4-thiadiazole and its derivatives have been studied as effective corrosion inhibitors for various metals and alloys.[8] The mechanism of inhibition is attributed to the adsorption of the molecules onto the metal surface, forming a protective film. The sulfur and nitrogen atoms in the thiadiazole ring act as active centers for adsorption. This adsorption can be either physisorption (electrostatic interactions) or chemisorption (covalent bond formation between the inhibitor and the metal surface).[8]

Conclusion

N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide, as a representative of the 2,5-disubstituted 1,3,4-thiadiazole class, holds significant potential for diverse therapeutic and industrial applications. While direct experimental data on this specific molecule is scarce, a comprehensive analysis of related compounds strongly suggests that its mechanism of action is likely multifaceted, encompassing the inhibition of key enzymes like IMPDH, disruption of microbial cell integrity, and modulation of neuronal pathways. Further investigation into the precise molecular targets and a detailed toxicological profile are warranted to fully elucidate its therapeutic potential.

References

-

Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728) - PubMed. Available at: [Link]

-

Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives - SciSpace. Available at: [Link]

-

Electrochemical study of 2-amino-5-mercapto-1,3,4-thiadiazole in the absence and presence of p-benzoquinone - RSC Publishing. Available at: [Link]

-

N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC. Available at: [Link]

-

Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives | Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]

-

Synthesis, Characterization and Biological Activates Studies of some New Derivatives From 2-aminoo-5-mercapto-1, 3, 4-thiadiazole - ResearchGate. Available at: [Link]

-

N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PubMed. Available at: [Link]

-

Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Available at: [Link]

-

Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives - ResearchGate. Available at: [Link]

-

Biological Evaluation of Some Synthesized N-Substituted 1,3,4 Thiadiazole derivatives by using In-Vitro Model. Available at: [Link]

-

Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: 2-(ω-Haloalkylthio) Thiadiazoles vs. Symmetrical Bis-Thiadiazoles - MDPI. Available at: [Link]

-

1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - Frontiers. Available at: [Link]

-

N-(5-MERCAPTO-1,3,4-THIADIAZOL-2-YL)ACETAMIDE - Inxight Drugs - ncats. Available at: [Link]

-

5-amino-1,3,4-thiadiazole-2-thiol corrosion current density and adsorption thermodynamics on ASTM A-890-1B stainless steel in a 3.5% NaCl solution - ResearchGate. Available at: [Link]

-

1,3,4-THIADIAZOLE-2-THIOL, 5-ACETAMIDO - PharmaCompass.com. Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]

- 8. researchgate.net [researchgate.net]

The Privileged Scaffold: A Technical Guide to 1,3,4-Thiadiazoles

Executive Summary

The 1,3,4-thiadiazole nucleus is a "privileged scaffold" in medicinal chemistry, distinguished by its mesoionic character, high lipophilicity, and bioisosteric relationship with pyrimidine. Unlike its 1,2,4-isomer, the 1,3,4-thiadiazole ring functions as a constrained pharmacophore that simultaneously acts as a hydrogen bond acceptor (N3/N4) and a two-electron donor system (S1).

This technical guide provides a rigorous analysis of the scaffold’s biological activity, focusing on Anticancer (EGFR/Carbonic Anhydrase inhibition) and Antimicrobial domains. It includes validated synthetic protocols and self-verifying assay methodologies designed for application scientists.

Part 1: Chemical Biology & Pharmacophore Analysis[1]

The Mesoionic Advantage

The 1,3,4-thiadiazole ring is not merely a linker; it is an active participant in ligand-target binding.[1][2] Its sulfur atom creates a region of low electron density (σ-hole) capable of specific interactions with nucleophilic residues in protein pockets.

-

Bioisosterism: It effectively mimics the pyridine ring but with enhanced lipophilicity (LogP modulation), improving membrane permeability.

-

Toxophoric vs. Pharmacophoric: While historically associated with toxicity, 2,5-disubstitution eliminates the toxophoric nature, converting it into a high-affinity pharmacophore.

Structure-Activity Relationship (SAR) Visualization

The biological activity is strictly governed by substituents at the C2 and C5 positions.

Figure 1: SAR vector analysis showing how C2/C5 substitution dictates therapeutic class.

Part 2: Therapeutic Applications & Mechanisms

Anticancer Activity: The Dual-Target Strategy

Recent medicinal chemistry efforts (2024-2025) have focused on dual-inhibition : targeting Receptor Tyrosine Kinases (EGFR) while simultaneously inhibiting Carbonic Anhydrases (CA IX/XII) to disrupt the tumor microenvironment.[3]

Mechanism of Action (MOA)

-

EGFR Inhibition: The thiadiazole moiety occupies the ATP-binding pocket of EGFR, preventing autophosphorylation and downstream signaling (PI3K/Akt).

-

CA IX Inhibition: Sulfonamide-substituted thiadiazoles bind the Zn²⁺ ion in Carbonic Anhydrase IX (overexpressed in hypoxic tumors), preventing pH regulation and leading to intracellular acidification.

Comparative Potency Data (Synthesized from Recent Literature):

| Compound Class | Target | IC50 (µM) - MCF7 | IC50 (µM) - A549 | Reference Standard |

| Thiadiazole-Sulfonamide (32a) | EGFR / CA IX | 0.08 (EGFR) | 3.31 | Gefitinib (0.03 µM) |

| Spiro-Thiadiazole (Cmpd 1) | CA IX / XII | 9.55 | 7.01 | Acetazolamide (>100 µM) |

| 2,5-Disubstituted (ST10) | Tubulin / Apoptosis | 49.6 | 64.2 | Etoposide (73.8 µM) |

Antimicrobial Activity

Derivatives containing Schiff bases (-N=CH-) at the C2 position exhibit potent activity against Gram-negative bacteria by inhibiting DNA Gyrase B , a mechanism distinct from β-lactams.

Part 3: Synthesis Strategies & Protocols

The most robust method for generating the 2-amino-1,3,4-thiadiazole scaffold is the POCl₃-mediated oxidative cyclization of thiosemicarbazides. This method is preferred over sulfuric acid cyclization due to higher yields and cleaner workup.

Synthesis Workflow Diagram

Figure 2: The POCl₃ oxidative cyclization pathway for high-yield scaffold synthesis.

Standard Operating Procedure (SOP): POCl₃ Cyclization

Safety Warning: POCl₃ is highly corrosive and reacts violently with water. All operations must be performed in a fume hood.

Step-by-Step Protocol:

-

Preparation: In a dry 100 mL round-bottom flask, place the appropriate acyl thiosemicarbazide (0.01 mol).

-

Addition: Add Phosphorus Oxychloride (POCl₃, 5 mL) dropwise at 0°C (ice bath) to prevent exotherm.

-

Reflux: Equip with a calcium chloride drying tube. Heat the mixture gradually to 80–90°C and reflux for 3 hours. Monitor reaction progress via TLC (Mobile phase: Methanol/Chloroform 1:9).

-

Quenching: Cool the reaction mixture to room temperature. Pour the contents slowly onto 200g of crushed ice with vigorous stirring.

-

Neutralization: Adjust the pH to ~8 using concentrated ammonium hydroxide (NH₄OH) or 10% KOH solution. The solid precipitate will form immediately.

-

Purification: Filter the solid, wash with cold water (3x 50mL), and recrystallize from Ethanol/DMF (9:1) to yield the pure 2-amino-1,3,4-thiadiazole.

Part 4: Biological Assay Protocol (Self-Validating)

In Vitro Cytotoxicity (MTT Assay)

This protocol ensures reproducibility by controlling for formazan solubility, a common failure point in thiadiazole assays.

Reagents:

-

MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) dissolved in PBS (5 mg/mL).

-

Solubilization Buffer: DMSO (Dimethyl sulfoxide).

Procedure:

-

Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at a density of

cells/well. Incubate for 24h at 37°C/5% CO₂. -

Treatment: Add synthesized thiadiazole derivatives (dissolved in DMSO, serial dilutions 0.1 – 100 µM). Control: 0.1% DMSO (Vehicle).

-

Incubation: Incubate for 48 hours.

-

Labeling: Add 20 µL of MTT reagent to each well. Incubate for 4 hours. Validation Check: Observe for purple precipitate (formazan) under microscope.

-

Solubilization: Carefully aspirate media. Add 100 µL DMSO to dissolve crystals. Shake plate for 15 mins.

-

Measurement: Measure absorbance at 570 nm using a microplate reader.

-

Calculation:

Part 5: Future Perspectives

The next generation of 1,3,4-thiadiazoles is moving toward PROTACs (Proteolysis Targeting Chimeras) . By linking the thiadiazole (as the E3 ligase ligand or target protein ligand) to a degradation machinery recruiter, researchers aim to degrade rather than merely inhibit oncogenic proteins.

References

-

Antimicrobial Activity Review (2025) Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Source: MDPI / NIH (Note: Representative link based on search context)

-

Anticancer Mechanisms (2025) Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents.[4][5][6][7][8][9] Source: Semantic Scholar / PMC

-

Synthesis Protocol (POCl3) Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole derivatives. Source: Arabian Journal of Chemistry [10]

-

EGFR Inhibition Study Design, Synthesis, and Biological Evaluation of New 1,3,4-Thiadiazole-Based Compounds as EGFR Inhibitors. Source: Drug Development Research

-

Carbonic Anhydrase Targeting 1,3,4-Thiadiazole-2-sulfonamide derivatives as antitumor agents.[11] Source: European Journal of Medicinal Chemistry

Sources

- 1. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A novel sulfamoylphenyl-dihydro-thiadiazole derivative as a dual EGFR and carbonic anhydrase inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sarcouncil.com [sarcouncil.com]

- 6. A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Carbonic anhydrase inhibitors--Part 94. 1,3,4-thiadiazole-2-sulfonamidederivatives as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Characterization of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide: Solubility and Stability Profiling

Section 1: Introduction and Compound Profile

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal and materials chemistry. Its unique electronic properties, arising from the inclusion of sulfur and nitrogen heteroatoms, confer a high degree of aromaticity and metabolic stability.[1] This five-membered heterocyclic system is a key structural component in a wide array of pharmacologically active agents, demonstrating antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3] Furthermore, its ability to coordinate with metal surfaces has led to significant applications as a corrosion inhibitor.[4][5]

This guide focuses on a specific derivative, N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide . This molecule combines the biologically active 2-amino-5-mercapto-1,3,4-thiadiazole core with a butyramide side chain. The mercapto (-SH) group offers a key site for interaction and potential dimerization, while the amide linkage and the alkyl chain length are critical modulators of its physicochemical properties, including solubility and stability. Understanding these characteristics is paramount for its advancement in any research or development pipeline, from drug discovery to materials science.

Molecular Structure and Synthesis Rationale

The synthesis of N-acyl-1,3,4-thiadiazole derivatives is typically achieved through the acylation of the 2-amino group of 2-amino-5-mercapto-1,3,4-thiadiazole (AMT). A common and efficient method involves the reaction of AMT with an acyl chloride, such as butyryl chloride, in an appropriate solvent.

Caption: Proposed synthesis of the target compound.

Section 2: Theoretical Assessment of Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces with the solvent. For N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide, we can predict its behavior by analyzing its functional groups.

-

Polar Moieties: The molecule contains several polar groups capable of hydrogen bonding: the amide (-CONH-), the thione/thiol group, and the nitrogen atoms of the thiadiazole ring. These contribute to solubility in polar solvents.

-

Non-Polar Moiety: The n-butyryl (-CO(CH2)2CH3) chain introduces lipophilicity, which will enhance solubility in less polar organic solvents.

-

Thiol-Thione Tautomerism and Acidity: The mercapto group exists in a tautomeric equilibrium with its thione form. The thiol proton is acidic and can be deprotonated under neutral to basic conditions, forming a thiolate anion. This ionization dramatically increases aqueous solubility. Consequently, the solubility of this compound in aqueous media is expected to be highly pH-dependent.

Caption: Thiol-thione tautomerism and pH-dependent ionization.

Based on this analysis, low solubility is predicted in neutral water and non-polar solvents like hexane. Moderate to good solubility is expected in polar organic solvents such as ethanol, DMSO, and DMF. In aqueous buffers with pH > 7, solubility should increase significantly.

Section 3: Experimental Protocol for Solubility Determination

To empirically determine solubility, the isothermal shake-flask method is a reliable and widely accepted standard. This protocol ensures that the system reaches equilibrium, providing a thermodynamically accurate measurement.

Protocol: Shake-Flask Solubility Measurement

Objective: To determine the equilibrium solubility of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide in various solvents at a controlled temperature.

Materials:

-

N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide (solid)

-

Selected solvents (e.g., Water, PBS pH 7.4, Ethanol, Acetonitrile, DMSO)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Calibrated analytical balance

-

HPLC system with a suitable detector (e.g., UV-Vis)

Methodology:

-

Preparation: Add an excess amount of the solid compound to a vial (e.g., 5-10 mg). The key is to ensure solid remains after equilibration, confirming saturation.

-

Solvent Addition: Add a precise volume of the test solvent (e.g., 1.0 mL) to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

-

Causality: Continuous agitation is crucial to maximize the surface area for dissolution and accelerate the approach to equilibrium. A 24-48 hour period is typically sufficient to ensure equilibrium is reached.

-

-

Sample Collection & Filtration: After equilibration, allow the vials to stand undisturbed for at least 30 minutes for the excess solid to settle. Carefully draw a sample from the supernatant. Immediately filter the sample through a 0.22 µm syringe filter into a clean HPLC vial.

-

Causality: Filtration is a critical self-validating step to remove all undissolved particulates, which would otherwise lead to an overestimation of solubility. The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.

-

-

Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as RP-HPLC.[6] Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.

Data Presentation: Solubility Profile

The results should be compiled into a clear, comparative table.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| Deionized Water | 25 | ||

| PBS (pH 7.4) | 25 | ||

| Ethanol | 25 | ||

| DMSO | 25 | ||

| Acetonitrile | 25 |

Section 4: Theoretical Assessment of Stability

The chemical stability of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide is governed by the lability of its functional groups under various environmental stresses.

-

Oxidative Stability: The mercapto (-SH) group is highly susceptible to oxidation. The most common degradation pathway is the formation of a disulfide-linked dimer. This can be accelerated by atmospheric oxygen, metal ions, or other oxidizing agents.

-

Hydrolytic Stability: The amide bond is susceptible to hydrolysis under strongly acidic or basic conditions, which would cleave the molecule into 2-amino-5-mercapto-1,3,4-thiadiazole and butyric acid. The thiadiazole ring itself is generally stable to hydrolysis except under extreme conditions.

-

Photostability: Molecules with heteroaromatic rings and conjugated systems can be susceptible to degradation upon exposure to UV or visible light.

Caption: Potential degradation pathways for the target compound.

Section 5: Experimental Protocol for Stability Assessment

A forced degradation (or stress testing) study is essential to identify potential degradation products and establish the intrinsic stability of the molecule. This involves subjecting the compound to conditions more severe than it would typically encounter.

Protocol: Forced Degradation Study

Objective: To evaluate the stability of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide under various stress conditions and develop a stability-indicating analytical method.

Materials:

-

Stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Oven or water bath

-

Stability-indicating HPLC method (an HPLC method that can resolve the parent peak from all degradation product peaks)

Methodology:

-

Sample Preparation: For each condition, prepare a sample by diluting the stock solution with the stressor solution to a known concentration (e.g., 0.1 mg/mL). Prepare a control sample diluted with the solvent only.

-

Acidic Hydrolysis: Add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a set time (e.g., 24 hours).

-

Basic Hydrolysis: Add 0.1 M NaOH. Incubate at room temperature for a set time (e.g., 8 hours).

-

Causality: Basic hydrolysis of amides is often faster than acidic hydrolysis, hence the milder temperature conditions.

-

-

Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature and protected from light for 24 hours.

-

Thermal Degradation: Incubate a sample of the stock solution at an elevated temperature (e.g., 80 °C) for 48 hours.

-

Photolytic Degradation: Expose a sample to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). A control sample should be wrapped in foil.

-

Analysis: At designated time points, withdraw an aliquot from each stressed sample. If necessary, neutralize the acidic and basic samples. Analyze all samples, including the control, by a stability-indicating HPLC-UV method.

-

Trustworthiness: The use of a photodiode array (PDA) detector is highly recommended. It allows for peak purity analysis, which is a self-validating check to ensure that the parent peak is not co-eluting with a hidden degradation product.

-

Data Presentation: Stability Summary

| Stress Condition | Duration/Temp | % Assay of Parent | % Degradation | No. of Degradants | Observations (e.g., Major Degradant RRT) |

| Control (t=0) | - | 100 | 0 | 0 | - |

| 0.1 M HCl | 24 h @ 60°C | ||||

| 0.1 M NaOH | 8 h @ 25°C | ||||

| 3% H₂O₂ | 24 h @ 25°C | ||||

| Thermal | 48 h @ 80°C | ||||

| Photolytic | ICH Q1B |

Section 6: Summary and Recommendations

N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide is a molecule with significant potential, whose utility is fundamentally linked to its solubility and stability.

-

Solubility: The compound is predicted to have limited aqueous solubility at neutral pH but good solubility in polar organic solvents. Its solubility can likely be enhanced in aqueous solutions by increasing the pH to deprotonate the thiol group. For formulation purposes, co-solvent systems or pH adjustment should be considered.

-

Stability: The primary points of instability are the mercapto group, which is prone to oxidation, and the amide bond, which can undergo hydrolysis at pH extremes.

Handling and Storage Recommendations:

-

Store the solid compound in a tightly sealed container, protected from light and high temperatures.

-

For solutions, especially in protic solvents, consider inerting with nitrogen or argon to minimize oxidation.

-

Avoid prolonged exposure to strong acids, bases, and oxidizing agents. Stock solutions are best prepared fresh in aprotic solvents like DMSO or DMF for long-term storage at low temperatures.

This guide provides a comprehensive framework for the systematic evaluation of these critical physicochemical properties, enabling researchers to make informed decisions in the development of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide.

References

-

Journal of Materials and Environmental Science. Corrosion inhibition of thiourea and thiadiazole derivatives : A Review. Available at: [Link]

-

Journal of Materials and Engineering. Advancements in Corrosion Inhibition: Exploring Thiadiazole Derivatives as Promising Agents. (2024). Available at: [Link]

-

Portugaliae Electrochimica Acta. Influence of Some Thiadiazole Derivatives on Corrosion Inhibition of Mild Steel in Formic and Acetic Acid Media. (2007). Available at: [Link]

-

BUET Institutional Repository. Exploring corrosion inhibition properties of thiadiazol compound for the protection of carbon steel. Available at: [Link]

-

IOP Conference Series: Materials Science and Engineering. CORROSION INHIBITION EFFECT OF THIADIAZOLE DERIVATIVES ON COPPER PLATE IMMERSED IN O/W EMULSION. (2020). Available at: [Link]

-

Iraqi Journal of Pharmaceutical Sciences. Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. (2012). Available at: [Link]

-

ResearchGate. Synthesis, Characterization and Biological Activates Studies of some New Derivatives From 2-aminoo-5-mercapto-1, 3, 4-thiadiazole. (2018). Available at: [Link]

-

Iraqi Journal of Industrial Research. Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. (2024). Available at: [Link]

-

ResearchGate. Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. (2015). Available at: [Link]

- Google Patents. Process for the production of 2-amino-5-mercapto-1,3,4-thiadiazole. (1985).

-

PubMed. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. (2014). Available at: [Link]

-

RSC Advances. Electrochemical study of 2-amino-5-mercapto-1,3,4-thiadiazole in the absence and presence of p-benzoquinone. (2021). Available at: [Link]

-

Brieflands. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. (2014). Available at: [Link]

-

Asian Journal of Chemistry. Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. (2013). Available at: [Link]

-

National Center for Biotechnology Information. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. (2014). Available at: [Link]

-

Al-Nahrain Journal of Science. SYNTHESIS AND CHARACTERIZATION OF NEW COMPOUNDS DERIVATIVES FROM 2-MERCAPTO - 5- CYANO-1,3,4-THIADIAZOLE AND STUDY OF ITS BIOLOG. (2012). Available at: [Link]

-

Inxight Drugs by NCATS. N-(5-MERCAPTO-1,3,4-THIADIAZOL-2-YL)ACETAMIDE. Available at: [Link]

-

French-Ukrainian Journal of Chemistry. Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)- 1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides. (2024). Available at: [Link]

-

ResearchGate. Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. (2009). Available at: [Link]

-

Figshare. Investigation on 2‑Mercapto-5-methyl-1,3,4-thiadiazole Solubility in Twelve Kinds of Organic Monosolvents Based on Models, Thermodynamic Analysis, and Solvent Effect. (2022). Available at: [Link]

-

PubMed. The voltammetric study of 2-mercapto-5-phenylammino-1,3,4-thiadiazole using carbon paste electrodes. (2002). Available at: [Link]

-

ResearchGate. Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution. (2022). Available at: [Link]

-

SIELC Technologies. 2-Acetylamino-5-mercapto-1,3,4-thiadiazole. (2018). Available at: [Link]

-

MDPI. Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: 2-(ω-Haloalkylthio) Thiadiazoles vs. Symmetrical Bis-Thiadiazoles. (2024). Available at: [Link]

-

Baghdad Science Journal. Synthesis, Characterization and Biological Activates Studies of some New Derivatives From 2-aminoo-5-mercapto-1, 3, 4-thiadiazol. (2018). Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. asianpubs.org [asianpubs.org]

- 3. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jmaterenvironsci.com [jmaterenvironsci.com]

- 5. jme.aspur.rs [jme.aspur.rs]

- 6. 2-Acetylamino-5-mercapto-1,3,4-thiadiazole | SIELC Technologies [sielc.com]

potential therapeutic targets of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide

An In-Depth Technical Guide to Investigating the Therapeutic Potential of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide and its Analogs

Foreword: Unlocking the Potential of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring system is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. Its derivatives have been extensively investigated and have shown a remarkable breadth of therapeutic potential, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. This guide focuses on a specific derivative, N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide, and outlines a strategic approach to identifying and validating its potential therapeutic targets. While direct studies on this exact molecule are not prevalent in public literature, by examining the well-established activities of the 5-mercapto-1,3,4-thiadiazole core, we can infer and systematically investigate high-probability therapeutic avenues.

This document is structured to provide a logical, experience-driven framework for researchers, scientists, and drug development professionals. We will move from the foundational understanding of the parent scaffold's known targets to detailed, actionable protocols for target identification and validation, ensuring scientific rigor and a self-validating experimental workflow.

Part 1: Deconstructing the Scaffold—High-Probability Target Classes

The 5-mercapto-1,3,4-thiadiazole moiety is a versatile pharmacophore capable of coordinating with metal ions, participating in hydrogen bonding, and exhibiting various electronic properties that enable it to interact with a range of biological targets. Based on extensive research into its derivatives, we can prioritize several key enzyme and protein families as potential targets for N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide.

Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in numerous physiological processes, including pH regulation, fluid secretion, and tumorigenesis. The sulfonamide group is the classic CA inhibitor, but heterocyclic compounds containing a mercapto group have also demonstrated significant inhibitory activity. The exocyclic thiol group of the 5-mercapto-1,3,4-thiadiazole ring can coordinate to the zinc ion within the enzyme's active site, leading to inhibition. Given that various CA isoforms are validated drug targets for glaucoma, epilepsy, and certain cancers, this represents a primary avenue of investigation.

Matrix Metalloproteinases (MMPs)

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in cancer metastasis, arthritis, and cardiovascular diseases. The thiol group is a known zinc-binding group, and various 1,3,4-thiadiazole-based compounds have been reported as effective MMP inhibitors. The mercapto group of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide could chelate the catalytic zinc ion in the active site of MMPs, thereby inhibiting their enzymatic activity.

Kinases

Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, particularly cancer. The 1,3,4-thiadiazole scaffold has been incorporated into molecules designed as kinase inhibitors. While not as common as other heterocyclic systems in this space, the potential for the thiadiazole ring to act as a hinge-binding motif or to be further functionalized to target specific kinase pockets makes this an intriguing possibility.

Microbial Enzymes

The 1,3,4-thiadiazole nucleus is a cornerstone of many reported antimicrobial agents. These compounds can target various essential microbial enzymes, including those involved in cell wall synthesis, DNA replication (like DNA gyrase), and metabolic pathways. The mercapto group can enhance this activity, potentially through interactions with metalloenzymes within the pathogen or by disrupting redox homeostasis.

The logical flow for target exploration should, therefore, prioritize these classes.

Figure 1: Prioritized therapeutic target classes for N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide.

Part 2: A Self-Validating Experimental Workflow for Target Identification and Validation

A robust investigation demands a multi-pronged approach, beginning with broad, unbiased screening and progressively narrowing down to specific, high-confidence targets. This workflow ensures that each step provides validation for the next.

Phase 1: Initial Target Identification and Binding Verification

The primary objective of this phase is to confirm direct physical interaction between the compound and a putative protein target.

Principle: This technique assesses the thermal stability of a protein. Ligand binding typically stabilizes the protein structure, leading to an increase in its melting temperature (Tm). It is an excellent primary screening method to identify direct binding partners from a panel of purified proteins.

Detailed Protocol:

-

Protein Preparation: Purify the target proteins of interest (e.g., various isoforms of CAs and MMPs) to >95% purity. Prepare a stock solution of each protein in a suitable buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5).

-

Compound Preparation: Prepare a stock solution of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide in 100% DMSO. Create a dilution series to test a range of final concentrations (e.g., 1 µM to 100 µM).

-

Assay Setup:

-

In a 96-well PCR plate, add the protein solution to a final concentration of 2 µM.

-

Add the fluorescent dye (e.g., SYPRO Orange) to its recommended final concentration (e.g., 5x).

-

Add the compound at various concentrations. Include a DMSO-only control.

-

Bring the final volume of each well to 20 µL with the assay buffer.

-

-

Data Acquisition: Place the plate in a real-time PCR instrument. Run a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a ramp rate of 0.5 °C/min.

-

Data Analysis: Plot the fluorescence intensity against temperature. The midpoint of the transition in the melt curve represents the Tm. A significant positive shift in Tm (ΔTm > 2 °C) in the presence of the compound indicates direct binding.

Data Presentation:

| Target Protein | Compound Conc. (µM) | Tm (°C) | ΔTm (°C) |

| Carbonic Anhydrase II | 0 (DMSO) | 58.2 | - |

| 10 | 61.5 | +3.3 | |

| 50 | 64.8 | +6.6 | |

| MMP-9 | 0 (DMSO) | 55.1 | - |

| 10 | 55.3 | +0.2 | |

| 50 | 55.5 | +0.4 |

Table 1: Representative Thermal Shift Assay Data. A significant ΔTm for CA-II suggests direct binding, while the negligible shift for MMP-9 indicates a weak or no interaction under these conditions.

Phase 2: Functional Validation—Enzymatic Assays

Following the confirmation of direct binding, the next critical step is to determine if this binding event translates into a functional consequence, i.e., inhibition or activation of the protein's enzymatic activity.

Principle: This assay measures the inhibition of CA-catalyzed hydrolysis of 4-nitrophenyl acetate (4-NPA), which produces the yellow-colored 4-nitrophenolate anion, monitored spectrophotometrically at 400 nm.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: 25 mM Tris-HCl, pH 7.5.

-

Enzyme Solution: Prepare a working solution of the target CA isoform in the assay buffer.

-

Substrate Solution: Prepare a stock of 4-NPA in acetonitrile.

-

Compound Solution: Prepare a serial dilution of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide in the appropriate solvent.

-

-

Assay Procedure:

-

In a 96-well plate, add 160 µL of assay buffer.

-

Add 10 µL of the compound solution at various concentrations.

-

Add 10 µL of the enzyme solution and incubate for 10 minutes at room temperature to allow for binding.

-

Initiate the reaction by adding 20 µL of the 4-NPA substrate solution.

-

Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Figure 2: A self-validating workflow for target identification and validation.

Phase 3: Cellular Target Engagement and Mechanism of Action

The final preclinical validation step is to confirm that the compound engages its target in a cellular context and elicits the expected downstream biological response.

Principle: CETSA extends the principle of the thermal shift assay to live cells. It measures the thermal stability of a target protein within the complex cellular environment. Ligand binding in intact cells stabilizes the target protein, resulting in more soluble protein remaining after a heat shock, which can be detected by Western blotting or other protein quantification methods.

Detailed Protocol:

-

Cell Culture and Treatment: Culture the appropriate cell line (e.g., a cancer cell line overexpressing a target CA isoform) to 80% confluency. Treat the cells with various concentrations of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide or a vehicle control for a defined period (e.g., 2 hours).

-

Heat Shock: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70 °C) for 3 minutes.

-

Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.

-

Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting with a specific antibody.

-

Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein against the heating temperature. A shift in the melting curve to the right in compound-treated cells confirms target engagement.

This multi-phase, iterative process provides a high degree of confidence in target identification, moving from biophysical interaction to functional inhibition and finally to confirmation of engagement within a living system.

Conclusion and Future Directions

The 5-mercapto-1,3,4-thiadiazole scaffold is a rich source of bioactive molecules. For N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide, a systematic investigation commencing with high-probability targets such as carbonic anhydrases and matrix metalloproteinases is a scientifically sound strategy. The workflow detailed in this guide, which integrates biophysical, biochemical, and cell-based assays, provides a robust framework for elucidating its mechanism of action and validating its therapeutic potential. Successful validation of a primary target will pave the way for lead optimization, in vivo efficacy studies, and the development of a novel therapeutic agent.

References

-

Akocak, S., et al. (2016). 1,3,4-Thiadiazole-5-thiol derivatives as selective inhibitors of human carbonic anhydrase isoforms I, II, IX and XII. Bioorganic & Medicinal Chemistry, 24(16), 3666-3672. [Link]

-

Arslan, M., et al. (2019). Synthesis, characterization, and carbonic anhydrase inhibitory properties of novel 2,5-disubstituted-1,3,4-thiadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1274-1281. [Link]

-

Guan, R., et al. (2019). Design, synthesis and biological evaluation of 1,3,4-thiadiazole derivatives as novel matrix metalloproteinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(1), 74-78. [Link]

-

Wang, Z., et al. (2017). Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as potential matrix metalloproteinase-2 inhibitors. European Journal of Medicinal Chemistry, 138, 977-986. [Link]

In-Vitro Evaluation of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide: A Technical Guide

Executive Summary & Chemical Context[1][2][3][4][5]

This technical guide provides a rigorous framework for the in-vitro evaluation of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide (referred to herein as N-MBT-But ).[1]

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, renowned for its broad biological profile. The specific functionalization of this scaffold with a butyramide chain at position 2 and a free mercapto (thiol) group at position 5 creates a unique pharmacophore with dual reactivity:[1]

-

The Mercapto Group (-SH): Capable of thione-thiol tautomerism, metal chelation (e.g., Zn²⁺ in metalloenzymes), and redox scavenging.[1]

-

The Amide Linker: Facilitates hydrogen bonding and establishes the spatial orientation of the lipophilic butyl tail.[1]

Because of these structural features, N-MBT-But must be evaluated across three primary therapeutic axes: Antimicrobial Efficacy , Cytotoxicity (Anticancer) , and Antioxidant Potential .[1]

Structural Dynamics & Tautomerism

Before initiating biological assays, researchers must recognize that N-MBT-But exists in dynamic equilibrium between its thiol and thione forms.[1] This impacts solubility and receptor binding.[1]

Figure 1: Thiol-thione tautomeric equilibrium of the 5-mercapto-1,3,4-thiadiazole core, influencing binding modes.[1]

Pre-Formulation & Physicochemical Profiling[1]

Objective: Ensure compound stability and solubility prior to biological exposure. The free thiol group is susceptible to oxidation into disulfides (dimerization), which can produce false negatives in screening.[1]

Protocol 1: Solubility & Stability Check

-

Solvent System: Dissolve N-MBT-But in 100% DMSO to create a 10 mM stock solution.

-

Stability Validation:

-

Prepare a 100 µM working solution in PBS (pH 7.4).

-

Measure UV-Vis absorbance (200–400 nm) at T=0, 4h, and 24h.[1]

-

Critical Check: A shift in

or appearance of a new peak suggests disulfide formation or hydrolysis of the amide bond.[1] -

Note: If oxidation is observed, include 1 mM DTT or β-mercaptoethanol in assay buffers (unless testing for redox activity).[1]

-

Antimicrobial Evaluation (Primary Screen)

Thiadiazole derivatives are historically significant antimicrobials.[1] The evaluation of N-MBT-But should utilize the Broth Microdilution Method to determine the Minimum Inhibitory Concentration (MIC).[1]

Experimental Design

-

Standard: CLSI (Clinical and Laboratory Standards Institute) guidelines.[1]

-

Test Organisms:

Detailed Protocol: Broth Microdilution

-

Inoculum Preparation: Adjust bacterial culture turbidity to 0.5 McFarland standard (

CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).[1] -

Plate Setup: Use 96-well sterile microplates.

-

Serial Dilution:

-

Inoculation: Add 100 µL of diluted bacterial suspension to each well. Final volume: 200 µL.

-

Controls:

-

Incubation: 37°C for 18–24 hours.

-

Readout: Visual inspection for turbidity or absorbance at 600 nm (

).-

MIC Definition: The lowest concentration with no visible growth.[1]

-

Anticancer Cytotoxicity Evaluation (MTT Assay)

Given the potential for thiadiazoles to inhibit histone deacetylases (HDACs) or disrupt microtubule dynamics, cytotoxicity screening is mandatory.[1]

Experimental Design

-

Cell Lines:

Detailed Protocol: MTT Assay

The MTT assay relies on the reduction of tetrazolium salt to insoluble formazan by mitochondrial succinate dehydrogenase in viable cells.[1]

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h to allow attachment. -

Treatment:

-

MTT Addition:

-

Add 20 µL MTT solution (5 mg/mL in PBS) to each well.[1]

-

Incubate for 4 hours at 37°C in dark.

-

-

Solubilization:

-

Measurement: Read absorbance at 570 nm using a microplate reader.

Data Analysis & Visualization

Calculate % Cell Viability using the formula:

Selectivity Index (SI):

-

Interpretation: An SI > 2 indicates selective toxicity towards cancer cells.[1]

Antioxidant Activity (DPPH Assay)[1][7]

The 5-mercapto group provides N-MBT-But with significant potential as a radical scavenger.[1]

Protocol

-

Reagent: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Solution must be fresh and purple.[1]

-

Reaction:

-

Incubation: 30 minutes in the dark at room temperature.

-

Measurement: Absorbance at 517 nm.

-

Calculation:

[1]

Evaluation Workflow Summary

The following diagram illustrates the logical flow of the evaluation campaign, ensuring resources are not wasted on inactive compounds.

Figure 2: Integrated workflow for the in-vitro characterization of N-MBT-But.

Data Presentation Standards

When reporting results for N-MBT-But , summarize quantitative data in the following format to facilitate peer review and comparison with reference drugs.

Table 1: Antimicrobial Activity (MIC in µg/mL)

| Compound | S. aureus | E. coli | C. albicans |

| N-MBT-But | [Data] | [Data] | [Data] |

| Ciprofloxacin | 0.5 | 0.015 | - |

| Fluconazole | - | - | 1.0 |

| Interpretation | Potent if < 10 | Moderate if 10-50 | Inactive if > 100 |

Table 2: Cytotoxicity Profile (IC50 in µM)

| Compound | MCF-7 (Breast) | HFF-1 (Normal) | Selectivity Index (SI) |

| N-MBT-But | [Data] | [Data] | (HFF/MCF-7) |

| Doxorubicin | 0.8 | > 50 | > 60 |

References

-

Rezaei, Z., et al. (2014).[1] "N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents." Iranian Journal of Pharmaceutical Research, 13(2), 487–492.[1][3] Link

-

Al-Azzawi, A. M., & Hamad, B. A. (2024).[1] "Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole." Iraqi Journal of Industrial Research. Link

-

Yusuf, M., et al. (2025).[1] "Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants." ResearchGate.[1][4] Link

-

Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07. Link

Sources

Technical Guide: Preliminary Cytotoxicity Screening of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide

Executive Summary

This technical guide outlines the standardized protocol for the preliminary cytotoxicity screening of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide , a synthetic 1,3,4-thiadiazole derivative. Thiadiazole scaffolds are pharmacologically significant due to their bioisosteric relationship with pyrimidine and their documented ability to inhibit carbonic anhydrase and induce apoptosis via caspase activation.

This document serves as a standard operating procedure (SOP) for researchers initiating in vitro evaluation. It addresses specific physicochemical challenges inherent to mercapto-thiadiazoles—specifically oxidative instability of the thiol group and solubility limitations in aqueous media—and provides a validated workflow for determining IC50 values against neoplastic cell lines.

Part 1: Chemical Profile & Pre-Screening Preparation

Before biological application, the compound must be characterized to ensure assay validity. The free thiol (-SH) at the C5 position and the butyramide side chain at C2 dictate specific handling requirements.

Physicochemical Considerations

-

Compound Identity: N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide

-

Molecular Weight: ~203.28 g/mol

-

Solubility Profile: Likely poor in water/PBS due to the heterocyclic core and aliphatic butyryl chain. Soluble in polar aprotic solvents (DMSO, DMF).

-

Stability Warning: The C5-thiol group is susceptible to oxidative dimerization (forming disulfides) in air or basic media. Stock solutions must be prepared fresh or stored under inert gas at -20°C.

Solubilization Protocol

To prevent precipitation ("crashing out") in cell culture media, a stepwise solubilization is required.

| Step | Action | Technical Rationale |

| 1 | Weigh 2–5 mg of compound. | Ensure precision for Molarity calculation. |

| 2 | Dissolve in 100% DMSO to reach 20–50 mM stock. | High concentration stock minimizes final DMSO % in culture. |

| 3 | Vortex/Sonicate for 30–60 seconds. | Ensure complete dissolution; thiadiazoles can form micro-aggregates. |

| 4 | Sterilize via 0.22 µm PTFE filter (optional). | Critical: Do not use cellulose acetate filters (DMSO dissolves them). |

| 5 | Store aliquots at -20°C. | Avoid repeated freeze-thaw cycles to prevent thiol oxidation. |

Part 2: Experimental Design Strategy

Cell Line Selection

Based on the literature for 1,3,4-thiadiazole derivatives (e.g., phenylacetamide analogs), the following panel is recommended to evaluate broad-spectrum vs. specific activity:

-

MCF-7 / MDA-MB-231 (Breast): High sensitivity to thiadiazole-induced apoptosis.

-

HT-29 (Colon): Common target for mercapto-thiadiazole derivatives.

-

HFF-1 or HEK293 (Normal Control): Mandatory to determine the Selectivity Index (SI). A viable drug candidate must show SI > 2.0.

Assay Selection: MTT vs. SRB

-

Primary Recommendation: MTT Assay .

-

Alternative: SRB Assay (Sulforhodamine B) if the compound is suspected to interfere with mitochondrial respiration directly (a known risk with some sulfur-containing heterocycles).

Part 3: Detailed Experimental Protocol (MTT Assay)

Reagents

-

Culture Medium: DMEM or RPMI-1640 + 10% FBS + 1% Pen/Strep.

-

MTT Reagent: 5 mg/mL in PBS (sterile filtered, protect from light).

-

Positive Control: Doxorubicin (1 µM) or 5-Fluorouracil.

Step-by-Step Workflow

Day 0: Seeding

-

Harvest cells in exponential growth phase.

-

Seed 5,000 – 10,000 cells/well in 96-well plates (100 µL/well).

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Day 1: Treatment

-

Prepare serial dilutions of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide in culture medium.

-

Range: 0.1 µM to 100 µM (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

-

Vehicle Control: Medium + DMSO (matched to the highest concentration used, typically < 0.5%).

-

-

Aspirate old medium from wells (carefully, do not dislodge cells).

-

Add 100 µL of treatment medium to triplicate wells.

-

Incubate for 48 or 72 hours . Note: Thiadiazoles often require 48h+ to manifest apoptotic effects.

Day 3/4: Readout

-

Add 20 µL MTT stock (5 mg/mL) to each well. Final conc: 0.5 mg/mL.

-

Incubate for 3–4 hours at 37°C. (Check for purple precipitate under microscope).

-

Carefully aspirate supernatant.

-

Add 150 µL 100% DMSO to dissolve formazan crystals.

-

Shake plate on orbital shaker for 15 mins (protect from light).

-

Measure Absorbance (OD) at 570 nm (reference filter 630 nm).

Part 4: Data Analysis & Visualization

Calculation of Cell Viability

IC50 Determination

Plot Log[Concentration] (x-axis) vs. % Viability (y-axis). Use non-linear regression (sigmoidal dose-response) to calculate the IC50 (concentration inhibiting 50% growth).

Mechanistic Pathway (Hypothetical)

Based on structural analogs (phenylacetamide thiadiazoles), the butyramide derivative likely acts via the intrinsic apoptotic pathway.

Caption: Hypothetical mechanism of action for mercapto-thiadiazole derivatives, involving mitochondrial destabilization and caspase cascade activation.

Part 5: Safety & Handling (MSDS Summary)

-

Hazard Identification: Thiadiazoles are potential irritants. The free thiol can be a sensitizer.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Waste Disposal: Collect all DMSO/MTT waste in distinct hazardous organic waste containers. Do not pour down the drain.

References

-

BenchChem. (2025).[4][5][6] A Comparative Guide to the Cytotoxicity of 1,3,4-Thiadiazole Derivatives. Retrieved from

-

Mohammadi-Farani, A., et al. (2014).[7][8] N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Iranian Journal of Pharmaceutical Research, 13(2), 487–492.[9] Retrieved from

-

Altınop, N., et al. (2018). Synthesis and Evaluation of the Cytotoxicity of a Series of 1,3,4-Thiadiazole Based Compounds as Anticancer Agents. Retrieved from

-

Matysiak, J., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(6), 1836. Retrieved from

-

Hekal, M.H., et al. (2023).[2] New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile.[2] RSC Advances, 13, 16128-16146. Retrieved from

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. mdpi.com [mdpi.com]

- 9. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Advanced Analytical Characterization of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide: Navigating Thiol-Thione Tautomerism

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Scientists Document Type: Application Note & Standard Operating Protocol (SOP)

Executive Summary & Scientific Context

N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry due to the established bioactivity of the 1,3,4-thiadiazole pharmacophore[1]. However, the structural elucidation of this molecule presents a distinct analytical bottleneck: the 5-mercapto group exhibits dynamic thiol-thione tautomerism .

Standard characterization pipelines often misassign the structure by assuming a static thiol (-SH) state. In reality, the equilibrium is heavily influenced by the physical state, solvent polarity, and temperature. In the solid state and in highly polar aprotic solvents, the equilibrium shifts overwhelmingly toward the thione (>C=S) form due to extended resonance stabilization and robust intermolecular hydrogen bonding[2]. Furthermore, the amidation at the 2-position (the butyramide moiety) alters the electronic landscape of the ring, requiring orthogonal analytical techniques to build a self-validating structural profile[3].

This application note provides a comprehensive, field-proven methodology for the unambiguous characterization of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide.

Mechanistic Insight: The Tautomeric Equilibrium

To design a self-validating analytical system, one must first understand the molecular dynamics at play. The compound exists in an equilibrium between the thiol form (aromatic, with an -SH group) and the thione form (non-aromatic, with a >C=S group and an N-H proton on the ring).

Analytical workflow and tautomerism logic for 1,3,4-thiadiazole characterization.

Comprehensive Analytical Protocols

Protocol A: High-Resolution NMR Spectroscopy (¹H and ¹³C)

Causality & Expert Insight: The choice of solvent is the single most critical variable in this assay. Non-polar solvents like CDCl₃ fail to adequately solubilize the compound and promote complex, broadened aggregation states. We mandate the use of anhydrous DMSO-d₆. DMSO acts as a strong hydrogen-bond acceptor, locking the molecule into the thione tautomer and preventing rapid proton exchange. This yields sharp, diagnostic resonances for the exchangeable N-H protons[2].

Step-by-Step Methodology:

-

Sample Preparation: Weigh exactly 15–20 mg of the highly purified compound.

-

Solvation: Dissolve in 0.6 mL of anhydrous DMSO-d₆ (ensure ampoules are freshly opened to prevent water contamination, which will shift the N-H signals).

-

Acquisition (¹H NMR): Transfer to a 5 mm precision NMR tube. Acquire data at 400 MHz or 500 MHz using 16 scans, a spectral width of 15 ppm, and a relaxation delay (D1) of 2.0 seconds.

-

Acquisition (¹³C NMR): Acquire using 1024 scans, a spectral width of 250 ppm, and a relaxation delay of 2.0 seconds.

-

Self-Validation: Run a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment to confirm that the butyramide carbonyl carbon (~172 ppm) correlates with the α-CH₂ protons, distinguishing it from the thiadiazole thione carbon (~188 ppm).

Protocol B: Vibrational Spectroscopy (ATR-FTIR)

Causality & Expert Insight: Solid-state Attenuated Total Reflectance (ATR) FTIR is strictly preferred over traditional KBr pellet methods. KBr is highly hygroscopic; the absorbed atmospheric moisture creates a broad O-H stretch that completely masks the critical secondary amide N-H stretch (~3200 cm⁻¹) and ring N-H stretch required for structural validation. ATR analyzes the native solid state where the thione form is exclusively dominant[2].

Step-by-Step Methodology:

-

Background: Clean the Diamond or ZnSe ATR crystal with LC-MS grade isopropanol. Collect a background spectrum (air).

-

Application: Place 2–5 mg of the solid powder directly onto the center of the crystal.

-

Compression: Apply uniform pressure using the ATR anvil until the force gauge indicates optimal contact.

-

Acquisition: Scan from 4000 to 400 cm⁻¹, utilizing 32 co-added scans at a resolution of 4 cm⁻¹.

Protocol C: LC-HRMS (ESI-TOF) for Exact Mass Profiling

Causality & Expert Insight: The butyramide bond is susceptible to in-source fragmentation if capillary voltages are too high. Soft ionization (Electrospray Ionization, ESI) is selected to preserve the molecular ion. Furthermore, Formic acid (0.1%) is used as the mobile phase modifier instead of Trifluoroacetic acid (TFA). TFA causes severe ion suppression in positive mode ESI, whereas Formic acid promotes robust [M+H]⁺ formation[3].

Step-by-Step Methodology:

-

Sample Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol.

-

Chromatography: Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

-

Gradient Elution: Run a 5-minute gradient from 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) at a flow rate of 0.4 mL/min.

-

Detection: Detect via ESI-TOF in positive ion mode. Optimize the fragmentor voltage to 100 V to prevent premature cleavage of the amide bond.

Quantitative Data Presentation

The following tables summarize the expected quantitative data, serving as a reference for spectral elucidation.

Table 1: Diagnostic NMR Resonances (in DMSO-d₆)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Diagnostic Value |

| ¹H | 13.50 – 13.80 | Singlet (br) | 1H | Ring N-H (Thione) | Confirms the thione tautomer over the thiol (-SH expected at ~4 ppm). |

| ¹H | 12.00 – 12.20 | Singlet (br) | 1H | Amide N-H | Confirms successful amidation at the 2-position. |

| ¹H | 2.40 | Triplet | 2H | α-CH₂ (Butyramide) | Adjacent to the strongly deshielding carbonyl group. |

| ¹H | 1.55 | Multiplet | 2H | β-CH₂ (Butyramide) | Aliphatic chain backbone. |

| ¹H | 0.90 | Triplet | 3H | -CH₃ (Butyramide) | Terminal methyl group. |

| ¹³C | ~188.0 | Singlet | - | >C=S (Ring) | Hallmark of the thione carbon (highly deshielded). |

| ¹³C | ~172.5 | Singlet | - | C=O (Amide) | Confirms the butyramide carbonyl. |

| ¹³C | ~158.0 | Singlet | - | C-N (Ring pos. 2) | Thiadiazole core carbon attached to the amide. |

Table 2: ATR-FTIR Vibrational Assignments

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Structural Implication |

| 3150 – 3250 | Medium | N-H stretch | Overlapping signals for both the amide N-H and the thione ring N-H. |

| 2500 – 2600 | Absent | S-H stretch | The absence of this band orthogonally validates the thione dominance in the solid state. |

| 1680 – 1700 | Strong | C=O stretch (Amide I) | Confirms the intact butyramide linkage. |

| 1550 – 1570 | Strong | N-H bend (Amide II) | Secondary amide confirmation. |

| 1150 – 1180 | Strong | C=S stretch | Definitive proof of the thione tautomer. |

References

-

Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer - PubMed. Available at:[Link]

-

N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC. Available at:[Link]

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - MDPI. Available at:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Optimized MTT Assay Protocol for N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide

Abstract

N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide represents a class of 1,3,4-thiadiazole derivatives with significant potential in oncology and antimicrobial research.[1][2] However, the presence of the 5-mercapto (thiol) moiety introduces a critical technical artifact in tetrazolium-based viability assays: chemical autoreduction .[1] Free thiol groups can directly reduce MTT to formazan in the absence of viable cells, leading to false-positive viability data and underestimated IC50 values. This application note provides a validated, interference-free MTT protocol specifically designed to mitigate thiol-mediated artifacts, ensuring data integrity for drug discovery professionals.

Part 1: Chemical Properties & Preparation[1][2][3][4][5][6][7][8]

Compound Characteristics[2][3][4][5][7][8][9][10]

-

IUPAC Name: N-(5-mercapto-1,3,4-thiadiazol-2-yl)butanamide[1]

-

Functional Class: 1,3,4-Thiadiazole; Thiol/Thione tautomer.[1]

-

Key Reactivity: The sulfhydryl (-SH) group at position 5 is nucleophilic and redox-active.[1] It is the primary source of interference in redox-based assays (MTT, MTS, XTT).

-

Solubility: Low water solubility; highly soluble in Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF).

Stock Solution Preparation

Objective: Create a stable stock solution while minimizing oxidation of the thiol group (disulfide formation).

-

Solvent: Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

-

Concentration: Prepare a 10 mM to 50 mM master stock.

-

Calculation: Mass (mg) = [Concentration (mM) × Volume (mL) × MW] / 1000.[1]

-

-

Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C . Avoid repeated freeze-thaw cycles.[1]

-

Stability Check: Verify clarity before use. If precipitate forms, sonicate at 37°C for 5 minutes.

Part 2: The "Interference-Correction" MTT Protocol

The Mechanism of Error

Standard MTT protocols fail with this compound because the thiol group acts as a reducing agent, mimicking the activity of mitochondrial dehydrogenases.

Figure 1: Mechanism of Thiol-Mediated False Positives

Caption: Schematic demonstrating how the thiol moiety chemically reduces MTT, creating background noise that mimics cell viability.

Optimized Workflow

To eliminate this artifact, this protocol incorporates a Wash Step prior to MTT addition. This physically removes the extracellular thiol compound before the redox reaction begins.

Materials

-

Target Cells (e.g., MCF-7, HCT-116, or bacterial cultures).[1]

-

MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered).

-

Solubilization Buffer: DMSO or Acidified Isopropanol.[1]

-

Wash Buffer: Sterile PBS (Phosphate Buffered Saline), pH 7.4.

Step-by-Step Procedure

Step 1: Cell Seeding

-

Seed cells in 96-well plates (3,000–10,000 cells/well depending on doubling time).[1]

-

Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

-

CRITICAL: Designate 3 wells as "Cell-Free Compound Controls" (Media + Compound only) to verify if the wash step is effective.

Step 2: Compound Treatment [1]

-

Prepare serial dilutions of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide in culture medium.

-

Final DMSO concentration must be <0.5% to avoid solvent toxicity.[1]

-

Treat cells for the desired duration (e.g., 24h, 48h, 72h).

Step 3: The Wash (The Anti-Interference Step)

-

Standard protocols skip this, but you must not.

-

Carefully aspirate the culture medium containing the compound.

-

Gently add 100 µL of sterile PBS to each well.

-

Aspirate the PBS.

-

Rationale: This removes >99% of the thiol compound, preventing it from reacting with the incoming MTT.

Step 4: MTT Incubation

-

Add 100 µL of fresh culture medium (phenol red-free preferred) to each well.

-

Add 10 µL of MTT stock solution (5 mg/mL).

-

Incubate for 3–4 hours at 37°C.

Step 5: Solubilization & Reading

-

Check for purple formazan crystals under a microscope.

-

Carefully aspirate the medium (do not disturb crystals).

-

Add 100 µL of DMSO to dissolve the crystals.

-

Shake plate on an orbital shaker for 10 minutes (protect from light).

-

Measure absorbance at 570 nm (reference wavelength 630 nm).[3]

Part 3: Data Analysis & Validation

Validation Criteria

Before calculating IC50, validate the assay using the Cell-Free Control wells.

| Condition | Expected OD (570nm) | Interpretation |

| Media Only (Blank) | 0.04 - 0.06 | Acceptable background.[1] |

| Media + Compound (No Wash) | > 0.20 (High) | FAIL: Chemical reduction occurring. |

| Media + Compound + Wash | 0.04 - 0.07 | PASS: Wash step effectively removed interference.[1] |

Workflow Logic Diagram

Caption: Decision tree for selecting the optimized wash protocol for thiol-containing thiadiazoles.

Part 4: Troubleshooting Guide

| Issue | Possible Cause | Solution |

| High Background in Blank Wells | Thiol residue remaining.[1] | Increase PBS wash steps to 2x. Ensure complete aspiration. |

| Precipitation upon addition to media | Compound insolubility. | Pre-dilute stock in warm media; reduce final concentration; verify DMSO < 0.5%. |

| Low Signal in Control Cells | Cell loss during washing. | Use a multi-channel pipette with slow dispensing speed.[1] Do not touch the well bottom. |

| Variable Data | Thiol oxidation in stock. | Prepare fresh stock solutions; do not use stocks older than 1 month. |

References

-

Matysiak, J., et al. (2022). "New 1,3,4-Thiadiazole Derivatives with Anticancer Activity."[1][4][5][6][7][8] Molecules, 27(6), 1886.

-